molecular formula C30H31N3O B1205598 1-(4-(3,3,3-Triphenylpropoxy)phenethyl)guanidine

1-(4-(3,3,3-Triphenylpropoxy)phenethyl)guanidine

Cat. No.: B1205598
M. Wt: 449.6 g/mol
InChI Key: AJKCPFPHDCULCG-UHFFFAOYSA-N
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Description

RWJ-49815 is a potent bactericidal agent known for its ability to inhibit the autophosphorylation of kinase A in the KinA-Spo0F two-component signal transduction system. This compound has shown significant efficacy against Gram-positive pathogenic bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of RWJ-49815 involves the preparation of 1-(4-(3,3,3-triphenylpropoxy)phenethyl)guanidine. The synthetic route typically includes the reaction of 4-(3,3,3-triphenylpropoxy)benzaldehyde with phenethylamine, followed by the conversion of the resulting intermediate to the guanidine derivative .

Industrial Production Methods: Industrial production methods for RWJ-49815 are not extensively documented in the public domain. the synthesis likely involves standard organic synthesis techniques, including the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity .

Chemical Reactions Analysis

Types of Reactions: RWJ-49815 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted guanidine derivatives .

Scientific Research Applications

RWJ-49815 has a wide range of scientific research applications:

Comparison with Similar Compounds

RWJ-49815 is unique in its ability to inhibit kinase autophosphorylation with high potency. Similar compounds include:

RWJ-49815 stands out due to its reduced resistance emergence compared to other antibacterial agents like quinolones and ciprofloxacin .

Properties

Molecular Formula

C30H31N3O

Molecular Weight

449.6 g/mol

IUPAC Name

2-[2-[4-(3,3,3-triphenylpropoxy)phenyl]ethyl]guanidine

InChI

InChI=1S/C30H31N3O/c31-29(32)33-22-20-24-16-18-28(19-17-24)34-23-21-30(25-10-4-1-5-11-25,26-12-6-2-7-13-26)27-14-8-3-9-15-27/h1-19H,20-23H2,(H4,31,32,33)

InChI Key

AJKCPFPHDCULCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCOC2=CC=C(C=C2)CCN=C(N)N)(C3=CC=CC=C3)C4=CC=CC=C4

Synonyms

RWJ 49815
RWJ-49815

Origin of Product

United States

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